2,5-Pyrrolidinedione, 1-(2-pyridinyl)-

Vue d'ensemble

Description

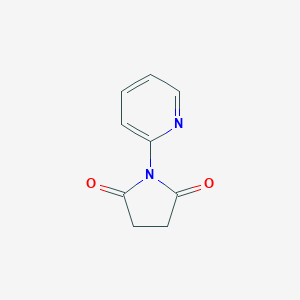

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 1-(2-pyridinyl)-2,5-pyrrolidinedione . This compound is characterized by the presence of a pyridine ring attached to a pyrrolidinedione structure, making it a heterocyclic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- typically involves the reaction of pyridine-2-carboxylic acid with succinic anhydride under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide to facilitate the formation of the pyrrolidinedione ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyrrolidinedione derivatives depending on the substituents used.

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- serves as a valuable building block for creating more complex heterocyclic compounds. It is particularly useful in synthesizing derivatives that exhibit varied biological activities.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of pyrrolidinediones can exhibit significant antimicrobial effects against various pathogens .

- Anticancer Activity: Research indicates that this compound can interfere with cancer cell proliferation pathways, suggesting its utility in cancer therapy. For example, derivatives have been tested for their ability to inhibit specific cancer-related enzymes .

- Anticonvulsant Effects: Some studies have explored the anticonvulsant properties of pyrrolidine derivatives, demonstrating their potential to interact with voltage-gated sodium channels in the central nervous system .

Medicinal Chemistry

Due to its unique structure and reactivity, 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is being explored as a potential drug candidate. Its interactions with biological systems could lead to the development of new therapeutic agents targeting various diseases:

- Drug Design: The compound's ability to form stable complexes with biological targets makes it an interesting candidate for drug development. For instance, modifications to the pyridine ring can enhance its binding affinity and selectivity towards specific receptors .

- Inhibition Studies: Case studies have demonstrated that certain derivatives show promising results in inhibiting enzymes associated with inflammation and cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of 2,5-Pyrrolidinedione against breast cancer cell lines. The results indicated that specific modifications led to a significant reduction in cell viability and proliferation rates. The most effective compounds were those that enhanced interaction with key signaling pathways involved in tumor growth.

Case Study 2: Anticonvulsant Effects

Research conducted on a series of pyrrolidine derivatives demonstrated their effectiveness in reducing seizure activity in animal models. The derivatives were administered intraperitoneally and showed promising results in both maximal electroshock and pentylenetetrazole seizure tests .

Mécanisme D'action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinedione moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinimide: A structurally related compound with a similar pyrrolidinedione core but lacking the pyridine ring.

Phthalimide: Contains a similar imide structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is unique due to the presence of both a pyridine ring and a pyrrolidinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyridine ring and a pyrrolidinedione moiety, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article compiles detailed research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- CAS Number : 33624-29-2

The biological activity of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is believed to stem from its ability to interact with various molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the pyrrolidinedione part acts as a hydrogen bond acceptor. This structural versatility allows the compound to influence multiple biological pathways.

Antimicrobial Activity

Research indicates that 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- exhibits notable antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research. In a series of evaluations, derivatives of pyrrolidine-2,5-dione demonstrated significant affinity for serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT), indicating potential applications in treating mood disorders and cancer . Specifically, compounds derived from this structure were evaluated for their effects on apoptosis pathways in cancer cells .

Study on Tyrosinase Inhibition

A notable investigation focused on the synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives. Among these compounds, one exhibited an inhibition rate of 83.87% against mushroom tyrosinase at a concentration of 20 μM , with an IC50 value of 2.23 ± 0.44 μM , indicating strong potential as a cosmetic agent for skin whitening .

| Compound | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| Hydroxybenzylidenyl derivative | 83.87 | 2.23 ± 0.44 |

Evaluation of Receptor Affinity

In another study analyzing various derivatives of pyrrolidine-2,5-dione, compounds were found to possess high affinity for the 5-HT1A receptor and moderate affinity for SERT. The results suggest that these compounds could be effective in modulating serotonin levels in the brain, which is crucial for treating depression and anxiety disorders .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 2,5-Pyrrolidinedione, 1-(2-pyridinyl)-:

Propriétés

IUPAC Name |

1-pyridin-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTNKFIQOGXFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351863 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33624-29-2 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.